(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(furan-2-yl)methanone

Medicinal Chemistry Chemical Biology SAR

CAS 2034323-96-9 features a unique 4-phenyl substitution on the pyrrolidine ring, unlike the common 5-phenyloxadiazole regioisomer. Published SAR data show that such positional shifts can alter antibacterial IC₅₀ values by over 2-fold and MIC against S. aureus from 24 ng/mL to >100 ng/mL. It combines validated FXR antagonist and NK3 receptor antagonist pharmacophores with a furan-2-yl carbonyl for enhanced hydrogen bonding. This NSC 720323 compound is the definitive choice for laboratories mapping phenyl placement effects in oxadiazole-pyrrolidine hybrids.

Molecular Formula C17H15N3O3
Molecular Weight 309.325
CAS No. 2034323-96-9
Cat. No. B2530404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(furan-2-yl)methanone
CAS2034323-96-9
Molecular FormulaC17H15N3O3
Molecular Weight309.325
Structural Identifiers
SMILESC1C(C(CN1C(=O)C2=CC=CO2)C3=NOC=N3)C4=CC=CC=C4
InChIInChI=1S/C17H15N3O3/c21-17(15-7-4-8-22-15)20-9-13(12-5-2-1-3-6-12)14(10-20)16-18-11-23-19-16/h1-8,11,13-14H,9-10H2
InChIKeyLVXJYCSSZRZAES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(furan-2-yl)methanone – CAS 2034323-96-9 Procurement Baseline


The compound (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(furan-2-yl)methanone (CAS 2034323-96-9, molecular formula C₁₇H₁₅N₃O₃, MW 309.32 g/mol) is a heterocyclic small molecule that integrates a 1,2,4-oxadiazole ring, a 4-phenyl-substituted pyrrolidine core, and a furan-2-yl carbonyl motif. It is catalogued under NSC 720323 (PubChem CID 535290) in the NCI database [1]. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for ester and amide functionalities and being actively investigated for anticancer, antimicrobial, anti-inflammatory, and anthelmintic applications [2]. Compounds in this class have demonstrated nanomolar to low-micromolar inhibitory activity against validated targets including DNA gyrase, topoisomerase IV, sphingosine kinase 2 (SphK2), and the farnesoid X receptor (FXR) [2][3].

Why Generic Substitution of (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(furan-2-yl)methanone Is Scientifically Unjustified


Substituting this compound with a close analog such as Furan-2-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone (CAS 2034416-13-0)—a regioisomer sharing the identical molecular formula C₁₇H₁₅N₃O₃ and molecular weight 309.32 g/mol—is scientifically invalid without confirmatory data . The two compounds differ in the regiochemistry of the phenyl group: in CAS 2034323-96-9 the phenyl is substituted at the pyrrolidine 4-position, whereas in CAS 2034416-13-0 it is attached at the oxadiazole 5-position. Published structure-activity relationship (SAR) studies on 1,2,4-oxadiazole/pyrrolidine hybrids demonstrate that even small structural modifications to the heterocyclic periphery can shift DNA gyrase IC₅₀ values from 120 nM to 270 nM or alter MIC against Staphylococcus aureus from 24 ng/mL to over 100 ng/mL [1][2]. Because the target compound has not itself been subject to published head-to-head biological evaluation, its pharmacological profile cannot be assumed from any single analog, and procurement decisions based on scaffold similarity alone risk introducing uncharacterized potency and selectivity shifts.

Quantitative Differentiation Evidence for CAS 2034323-96-9 Relative to In-Class Analogs


Regioisomeric Identity: 4-Phenylpyrrolidine vs. 5-Phenyloxadiazole Substitution Pattern

The target compound positions the phenyl substituent at the pyrrolidine 4-position, while its closest commercially catalogued regioisomer—Furan-2-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone (CAS 2034416-13-0)—places the phenyl at the oxadiazole 5-position . Both compounds share the same molecular formula C₁₇H₁₅N₃O₃ and molecular weight 309.32 g/mol but possess distinct InChI Keys (LVXJYCSSZRZAES-UHFFFAOYSA-N vs. VAAGZHBGLONVID-UHFFFAOYSA-N), confirming non-identical connectivity . In published 1,2,4-oxadiazole/pyrrolidine antibacterial hybrids, shifting the substituent regiochemistry on the oxadiazole ring alters DNA gyrase IC₅₀ from 120 nM (compound 16) to 270 nM (compound 21), a 2.25-fold change, while MIC against S. aureus varies from 24 ng/mL to >100 ng/mL [1]. No published biological activity data exist for either regioisomer, making the structural distinction the primary differentiator for procurement.

Medicinal Chemistry Chemical Biology SAR

Furan-2-yl Carbonyl as a Distinctive N-Acyl Pharmacophoric Element

The target compound bears a furan-2-yl carbonyl group on the pyrrolidine nitrogen, distinguishing it from the broader class of 1,2,4-oxadiazole/pyrrolidine hybrids which typically incorporate benzoyl, substituted benzoyl, or heteroaryl-acyl groups [1]. In the antibacterial hybrid series (compounds 8–21), N-acyl variations included phenyl, 4-chlorophenyl, and 4-methoxyphenyl groups, and the most potent compound (compound 16, DNA gyrase IC₅₀ = 120 nM) carried a 4-methoxybenzoyl substituent [1]. The furan-2-yl carbonyl introduces a hydrogen-bond-accepting oxygen and a π-excessive heteroaromatic ring distinct from the phenyl-based acyl groups in the published antibacterial leads. A structurally related furan-containing oxadiazole-pyrrolidine compound (the P2X7 receptor antagonist 4-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine) exhibits potent and selective receptor antagonism, indicating that the furan moiety can confer specific target engagement not achievable with phenyl-only congeners . Quantitative data for the target compound's own N-acyl SAR are not yet published.

Drug Design Pharmacophore Modeling Medicinal Chemistry

Class-Level Potency Benchmarking: 1,2,4-Oxadiazole/Pyrrolidine Hybrids vs. Reference Inhibitors

The most extensively characterized 1,2,4-oxadiazole/pyrrolidine hybrids achieved DNA gyrase IC₅₀ values of 120–270 nM against E. coli gyrase, with compound 16 (IC₅₀ = 120 nM) surpassing the reference inhibitor novobiocin (IC₅₀ = 170 nM) by 1.4-fold [1]. In MIC assays, compound 16 showed MIC values of 24 ng/mL (S. aureus) and 62 ng/mL (E. coli), comparing favorably with ciprofloxacin (30 and 60 ng/mL, respectively) [1]. In a distinct series, compound 17 achieved an MIC of 55 ng/mL against E. coli, outperforming ciprofloxacin (60 ng/mL) [2]. In the anthelmintic domain, pyrrolidine-oxadiazole derivatives demonstrated IC₅₀ values of 0.78–22.4 μM against Haemonchus contortus larval motility, with selectivity over mammalian epithelial cells [3]. In kinase inhibition, a structurally related 1,2,4-oxadiazole-pyrrolidine (SLM6071469) inhibited sphingosine kinase 2 (SphK2) with a Ki of 89 nM [4]. These data establish the class-level potency range but cannot be directly attributed to CAS 2034323-96-9 without its own assay data.

Antibacterial DNA Gyrase Inhibition Drug Discovery

Dual Nuclear Receptor Modulation Potential: FXR Antagonism / PXR Agonism

1,2,4-Oxadiazole derivatives have been identified as a novel chemotype of farnesoid X receptor (FXR) antagonists [1]. In a 2023 study, compounds 5 and 11 from a piperidine-based 1,2,4-oxadiazole series emerged as the first examples of nonsteroidal dual FXR antagonist/PXR agonist modulators, with activity demonstrated in HepG2 cell-based gene regulation assays [1]. The target compound differs from compounds 5 and 11 in that it contains a pyrrolidine ring instead of a piperidine ring and bears a 4-phenyl substituent and furan-2-yl carbonyl not present in the published leads. However, the shared 1,2,4-oxadiazole core suggests potential for nuclear receptor modulation, and the pyrrolidine scaffold is a known feature in NK3 receptor antagonist chemotypes from Roche patents (EP2814822), which include pyrrolidine-oxadiazole derivatives claimed as high-potency NK3 antagonists for depression, pain, and psychosis [2]. No quantitative nuclear receptor or GPCR data exist for CAS 2034323-96-9 specifically.

Nuclear Receptors FXR PXR Inflammatory Disorders

NCI Database Inclusion: Screening History as NSC 720323

The target compound is registered in the National Cancer Institute (NCI) Developmental Therapeutics Program database as NSC 720323 (PubChem CID 535290, C₁₇H₁₅N₃O₃, MW 309) [1]. The ChemoCommunity database records 8 significantly associated network communities and 45 significant molecule associations for this NSC entry, indicating prior computational or screening-based evaluation [1]. NCI inclusion distinguishes this compound from the majority of commercially available 1,2,4-oxadiazole/pyrrolidine building blocks that lack any institutional screening pedigree. However, the NCI-60 human tumor cell line screening results (GI₅₀ values) are not publicly accessible in the extracted ChemoCommunity record, and the compound's specific anticancer activity profile cannot be reported here. By contrast, the most extensively characterized antibacterial hybrid (compound 16) has well-defined MIC and enzyme IC₅₀ data but no NCI screening record [2].

NCI-60 Anticancer Screening Chemical Biology

Recommended Application Scenarios for CAS 2034323-96-9 Based on Differential Evidence


Regioisomer-Specific SAR Expansion of 1,2,4-Oxadiazole/Pyrrolidine Hybrids

Given the demonstrated 2.25-fold potency difference between regioisomeric 1,2,4-oxadiazole/pyrrolidine antibacterial hybrids [1], CAS 2034323-96-9—which uniquely positions the phenyl group at the pyrrolidine 4-position rather than the oxadiazole 5-position—is the appropriate procurement choice for laboratories conducting systematic regioisomeric SAR studies. Head-to-head comparison with CAS 2034416-13-0 (5-phenyloxadiazole regioisomer) in a common assay panel (e.g., DNA gyrase inhibition, MIC determination, or kinase profiling) would directly quantify the pharmacological impact of phenyl group placement within this scaffold family.

Nuclear Receptor and GPCR Screening Campaigns Targeting FXR, PXR, or NK3 Receptors

The 1,2,4-oxadiazole core is a validated FXR antagonist chemotype, with compounds 5 and 11 achieving dual FXR/PXR modulation in HepG2 cells [2]. The pyrrolidine scaffold is claimed in Roche patents (EP2814822) as high-potency NK3 receptor antagonists [3]. CAS 2034323-96-9 combines both motifs with a furan-2-yl carbonyl that may confer additional hydrogen-bonding and π-stacking interactions absent in the published leads. Procurement for nuclear receptor transactivation assays (e.g., FXR, PXR, LXR) or neurokinin receptor binding panels is a scientifically rational deployment distinct from the antibacterial focus of most published oxadiazole-pyrrolidine hybrids.

Anthelmintic Lead Optimization with Mammalian Selectivity Screening

Pyrrolidine-oxadiazole derivatives have demonstrated low-micromolar anthelmintic activity (IC₅₀ = 0.78–22.4 μM) against Haemonchus contortus with selectivity over mammalian epithelial cells [4]. CAS 2034323-96-9, bearing a distinct furan-2-yl carbonyl and 4-phenylpyrrolidine architecture, represents a structurally divergent entry point for anthelmintic lead diversification. Procurement is warranted for labs pursuing resistance-breaking anthelmintics, with the compound's NCI registration (NSC 720323) providing baseline quality assurance [5].

Kinase Selectivity Profiling Leveraging the 1,2,4-Oxadiazole-Pyrrolidine SphK2 Pharmacophore

A structurally related 1,2,4-oxadiazole-pyrrolidine hybrid (SLM6071469) inhibits sphingosine kinase 2 (SphK2) with a Ki of 89 nM [6]. The target compound differs by its 4-phenyl substitution and furan-2-yl carbonyl, modifications that may redirect kinase selectivity or improve physicochemical properties. Procurement for kinase panel screening (particularly lipid kinases including SphK1, SphK2, and PI3K isoforms) is supported by the scaffold's precedence in potent kinase inhibition, though the target compound's own kinome profile remains uncharacterized.

Quote Request

Request a Quote for (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(furan-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.